molecular formula C5H7N3S B13835882 3,5-diamino-1H-pyridine-4-thione

3,5-diamino-1H-pyridine-4-thione

Cat. No.: B13835882
M. Wt: 141.20 g/mol
InChI Key: MNNKCZBTBWIYSL-UHFFFAOYSA-N
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Description

3,5-Diamino-1H-pyridine-4-thione is a sulfur-containing heterocyclic compound characterized by a pyridine core substituted with two amino groups at positions 3 and 5 and a thione (-C=S) group at position 2. Its structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, pharmaceuticals, and materials science. The amino groups enhance its nucleophilicity and ability to form hydrogen bonds, while the thione moiety contributes to metal-binding capabilities and redox activity.

Properties

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3,5-diamino-1H-pyridine-4-thione

InChI

InChI=1S/C5H7N3S/c6-3-1-8-2-4(7)5(3)9/h1-2H,6-7H2,(H,8,9)

InChI Key

MNNKCZBTBWIYSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=S)C(=CN1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diamino-1H-pyridine-4-thione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,5-diamino-2-chloropyridine with thiourea in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,5-Diamino-1H-pyridine-4-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3,5-Diamino-1H-pyridine-4-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-diamino-1H-pyridine-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. For example, it may inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 3,5-diamino-1H-pyridine-4-thione is compared below with analogous sulfur-containing heterocycles, focusing on synthesis, reactivity, and functional group interactions.

Functional Group Reactivity

Property This compound 5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione
Thione Reactivity High affinity for soft metals (e.g., Cu²⁺, Zn²⁺) Reacts with phenacyl halides to form C–S bonds
Amino Group Utility Enables Schiff base formation Absent; replaced by pyrimidinylthio substituent
Solubility Moderate in polar solvents (DMSO, water) Lower solubility due to hydrophobic pyrimidinyl group

Research Findings and Limitations

  • Synthetic Efficiency : The pyridine-thione derivative requires multi-step synthesis with stringent pH control, whereas oxadiazole-thiones are synthesized in one pot (10-hour reflux) .
  • Thermodynamic Stability: Computational studies suggest this compound exhibits greater resonance stabilization than oxadiazole analogues due to aromatic amine conjugation.

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